Human Defensin NP-1
Overview
Description
Human Defensin NP-1, also known as Neutrophil Peptide-1, alpha Defensin-1, or HNP-1, is a part of the α-defensins, which are cationic peptides with a broad spectrum of antimicrobial activity . It is expressed as the C-terminal portion of an inactive precursor protein, which also contains a 19 amino acid N-terminal signal sequence and a 45 amino acid polypeptide . The protein contains a six-cysteine motif that forms three intra-molecular disulfide bonds .
Synthesis Analysis
The synthesis of NP-1 involves the expression of an inactive precursor protein. This precursor protein contains a 19 amino acid N-terminal signal sequence and a 45 amino acid polypeptide . The mature NP-1 is expressed as the C-terminal portion of this precursor protein .Molecular Structure Analysis
NP-1 is a small protein containing 30 amino acid residues . It contains a six-cysteine motif that forms three intra-molecular disulfide bonds . These disulfide bonds are crucial for the structure and function of the protein .Chemical Reactions Analysis
The antimicrobial activity of NP-1 involves non-specific membrane permeation and disruption, which can kill multi-drug-resistant bacteria without inducing bacterial mutations that cause antibiotic resistance .Physical And Chemical Properties Analysis
NP-1 is a 3.4 kDa protein . It is a cationic peptide with a broad spectrum of antimicrobial activity . These molecules have a net positive charge and display both cationic and hydrophobic surfaces .Scientific Research Applications
Genetic Engineering in Agriculture Defensins, including neutrophil peptide-1 (NP-1), have been genetically engineered into plants to enhance disease resistance. Rabbit defensin NP-1, with broad resistance to pathogens such as bacteria, fungi, and viruses, has shown promise in improving plant species against diseases. The genetic engineering of NP-1 into plants has demonstrated significant advancements in agricultural biotechnology, offering potential solutions for crop improvement and disease management (Zw Ting et al., 2011).
Production Strategies for Defensins A study on the production of mutated NP-1 in nitrate reductase-deficient Chlorella ellipsoidea outlines an efficient method for defensin production. The research highlights the potential of using genetic engineering techniques for producing defensins, which could be utilized as alternatives to traditional antibiotics (Lihua Bai et al., 2013).
Antiviral Properties NP-1 has been found effective in inhibiting the entry and intercellular spread of herpes simplex virus type 2 (HSV-2). This study highlights the potential of NP-1 as a topical microbicide, due to its unique mechanism of anti-HSV activity, along with its established antibacterial properties (S. Sinha et al., 2003).
Synthesis and Characterization The synthesis and characterization of defensin NP-1 have been detailed, showing the feasibility of producing biologically active defensin peptides through synthetic methods. This opens up possibilities for large-scale production and application of NP-1 in various fields (A. Rao et al., 2009).
Interaction with Neuron Membranes Research on the interaction of NP-1 with sensory neuron membranes provides insights into the molecular mechanisms of defensins. This understanding can lead to developments in treating neurological disorders or modifying sensory neuron functions (V. B. Plakhova et al., 2002).
Ocular Applications The in vitro activity of NP-1 against Pseudomonas aeruginosa in the presence of human tears suggests potential therapeutic applications for defensins in treating ocular infections (A. McDermott et al., 2006).
Role in Nerve Regeneration Defensin NP-1 has been shown to positively affect the regeneration of injured nerve trunks, suggesting its potential role in neuroregeneration and healing nerve injuries (A. D. Nozdrachev et al., 2006).
Mechanism of Action
NP-1 exhibits antimicrobial activity and chemotactic activity on dendritic cells . It interacts with the essential precursor of cell wall synthesis lipid II to inhibit bacterial cell wall synthesis . In addition, it inhibits adenovirus infection via inhibition of viral disassembly at the vertex region, thereby restricting the release of internal capsid protein pVI, which is required for endosomal membrane penetration during cell entry .
Safety and Hazards
Future Directions
Research has shown that NP-1 has potential as an anti-leishmanial drug candidate . Further studies are needed to clarify whether alpha-defensin is a profibrotic risk factor or merely a risk marker for fibrosis . The distinctive mode of action of defensins with low susceptibility to resistance and low toxicity to mammalian cells makes them suitable candidates for anti-leishmanial agents .
properties
IUPAC Name |
(1R,4S,7S,13S,16S,19R,22S,25S,31S,34S,37S,40S,46S,49R,52S,55S,58S,64S,67S,70S,73S,76S,79R,82R,87R,90S)-58-(3-amino-3-oxopropyl)-87-[[(2S)-2-aminopropanoyl]amino]-76-benzyl-7,22,52-tris[(2S)-butan-2-yl]-4,34,37,64-tetrakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-46-[(1R)-1-hydroxyethyl]-40,55,90-tris[(4-hydroxyphenyl)methyl]-70-(1H-indol-3-ylmethyl)-16,25,73-trimethyl-67-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-84,85,94,95,98,99-hexathia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.419,79.09,13]hectane-82-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C150H222N44O38S6/c1-14-74(6)116-142(227)171-78(10)121(206)166-64-112(200)173-97(49-51-115(203)204)129(214)175-93(32-23-53-162-148(155)156)127(212)174-94(33-24-54-163-149(157)158)128(213)180-99(59-83-36-42-87(196)43-37-83)125(210)168-66-114(202)190-119(81(13)195)144(229)188-108-71-236-233-68-105-136(221)176-95(34-25-55-164-150(159)160)130(215)193-118(76(8)16-3)145(230)194-56-26-35-110(194)141(226)170-80(12)123(208)185-107(139(224)191-116)70-235-234-69-106(138(223)189-109(146(231)232)72-238-237-67-104(184-120(205)77(9)151)137(222)181-101(135(220)186-105)60-84-38-44-88(197)45-39-84)187-134(219)100(58-82-27-18-17-19-28-82)178-122(207)79(11)169-131(216)103(62-86-63-165-91-30-21-20-29-90(86)91)182-132(217)98(57-73(4)5)179-126(211)92(31-22-52-161-147(153)154)172-113(201)65-167-124(209)96(48-50-111(152)199)177-133(218)102(61-85-40-46-89(198)47-41-85)183-143(228)117(75(7)15-2)192-140(108)225/h17-21,27-30,36-47,63,73-81,92-110,116-119,165,195-198H,14-16,22-26,31-35,48-62,64-72,151H2,1-13H3,(H2,152,199)(H,166,206)(H,167,209)(H,168,210)(H,169,216)(H,170,226)(H,171,227)(H,172,201)(H,173,200)(H,174,212)(H,175,214)(H,176,221)(H,177,218)(H,178,207)(H,179,211)(H,180,213)(H,181,222)(H,182,217)(H,183,228)(H,184,205)(H,185,208)(H,186,220)(H,187,219)(H,188,229)(H,189,223)(H,190,202)(H,191,224)(H,192,225)(H,193,215)(H,203,204)(H,231,232)(H4,153,154,161)(H4,155,156,162)(H4,157,158,163)(H4,159,160,164)/t74-,75-,76-,77-,78-,79-,80-,81+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,116-,117-,118-,119-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJOFJHOZZPBKI-KSWODRSDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)CC5=CC=C(C=C5)O)NC(=O)C(C)N)C(=O)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)C(C)CC)CCCNC(=N)N)C(C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CC5=CC=C(C=C5)O)NC(=O)[C@H](C)N)C(=O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)[C@@H](C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)[C@@H](C)CC)CCCNC(=N)N)[C@@H](C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C150H222N44O38S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163882 | |
Record name | Human Defensin NP-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3442.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
148093-65-6 | |
Record name | Human Defensin NP-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148093656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Human Defensin NP-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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